molecular formula C35H22BrN3 B14111176 9-(6-Bromopyridin-2-yl)-9'-phenyl-9H,9'H-3,3'-bicarbazole

9-(6-Bromopyridin-2-yl)-9'-phenyl-9H,9'H-3,3'-bicarbazole

Cat. No.: B14111176
M. Wt: 564.5 g/mol
InChI Key: VBXHYQZCAAAEBA-UHFFFAOYSA-N
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Description

9-(6-Bromopyridin-2-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bicarbazole core with a bromopyridinyl and phenyl substituent, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(6-Bromopyridin-2-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(6-Bromopyridin-2-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

9-(6-Bromopyridin-2-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(6-Bromopyridin-2-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(6-Bromopyridin-2-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole is unique due to its bicarbazole core, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific photophysical or electronic characteristics.

Properties

Molecular Formula

C35H22BrN3

Molecular Weight

564.5 g/mol

IUPAC Name

3-[9-(6-bromopyridin-2-yl)carbazol-3-yl]-9-phenylcarbazole

InChI

InChI=1S/C35H22BrN3/c36-34-15-8-16-35(37-34)39-31-14-7-5-12-27(31)29-22-24(18-20-33(29)39)23-17-19-32-28(21-23)26-11-4-6-13-30(26)38(32)25-9-2-1-3-10-25/h1-22H

InChI Key

VBXHYQZCAAAEBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=NC(=CC=C7)Br)C8=CC=CC=C82

Origin of Product

United States

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